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Compound of Interest

Compound Name: Sodium propionate-d5
CAS No.: 202529-18-8
Cat. No.: B1401490
Get Quote
. J

Executive Summary

Sodium Propionate-d5 (

) is a fully deuterated isotopologue of sodium propionate, widely utilized as a metabolic tracer
in flux analysis and as an internal standard in quantitative NMR (QNMR) metabolomics. While
the ideal 1H NMR spectrum of a 100% deuterated compound is silent, practical analysis
reveals residual proton resonances resulting from incomplete deuteration (isotopomers such as

or
)

This guide provides the definitive assignment of these residual signals, distinguishing them
from the non-deuterated (d0O) impurity. It establishes a protocol for distinguishing intrinsic
isotope-shifted residual peaks from bulk protonated contaminants, a critical step for validating
isotopic purity in drug development and metabolic studies.

Theoretical Background: Deuterium Isotope Effects
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To accurately assign Sodium Propionate-d5, one must understand how deuterium substitution
perturbs the chemical environment of remaining protons.

Chemical Shift Isotope Effect ()

Deuterium is heavier than hydrogen, causing a slight shortening of the C-D bond compared to
the C-H bond. This increases the electron density around the carbon, resulting in increased
shielding of the remaining nuclei.

o Result: Residual protons in deuterated positions appear upfield (lower ppm) relative to the
fully protonated congener.

o Geminal Effect (

): A shift of approximately -0.02 ppm per geminal deuterium atom.

 Vicinal Effect (

): A smaller upfield shift, typically < -0.01 ppm.

Heteronuclear Coupling ()

Unlike the sharp singlets/triplets of proton-proton coupling (

), residual protons couple to the spin-1 deuterium nucleus (
).

o Multiplicity Rule:

, Where
for Deuterium.

o Observation: Residual peaks often appear as broad multiplets or quintets/triplets with small
coupling constants (

), often requiring high sensitivity or decoupling to resolve clearly.

Experimental Protocol
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Materials & Reagents

e Analyte: Sodium Propionate-d5 (>98 atom % D).
e Solvent: Deuterium Oxide (

, 99.9% D) to minimize solvent suppression artifacts.

 Internal Reference: TSP-d4 (Trimethylsilylpropanoic acid sodium salt) or DSS-d6. Set to 0.00
ppm.

o pH Buffer: Phosphate buffer (100 mM, pH 7.4) is recommended to prevent chemical shift
wandering of the carboxylate-adjacent protons.

Sample Preparation[1]

» Weigh 5-10 mg of Sodium Propionate-d5 into a microcentrifuge tube.
e Dissolve in 600 pL of buffered

containing 0.5 mM TSP-d4.

» Vortex for 30 seconds to ensure complete dissolution.

e Transfer to a 5 mm high-precision NMR tube.

Acquisition Parameters (600 MHz recommended)

e Pulse Sequence:zg30 (standard 1D proton) or zgpr (if water suppression is needed).

» Relaxation Delay (D1): 10 - 20 seconds (Critical for accurate integration of residual signals
which may have long T1s).

e Scans (NS): 64 - 128 (Increased scans required to detect trace residual protons).

e Spectral Width: 12 ppm (-2 to 10 ppm).

Chemical Shift Assignment & Results
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The assignment distinguishes between the Parent (d0) Propionate (if present as a
contaminant) and the Residual (d4/d5) Isotopomers.

Reference Data: Non-Deuterated Sodium Propionate (dO0)
« -Methyl (

): 1.05 ppm (Triplet,
Hz).

e -Methylene (
): 2.18 ppm (Quartet,

Hz).

Assignment of Sodium Propionate-d5 Residuals

In a high-purity d5 sample, the dO peaks should be absent. Instead, you will observe the
signals from the

and
species.

Table 1: 1H NMR Assignment of Sodium Propionate-d5 Residuals
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Note: The exact chemical shift may vary slightly (+0.01 ppm) depending on concentration and
pH.

Detailed Spectral Analysis
e The

-Residual (
):

o Appears slightly upfield of the standard methyl triplet.

o Appearance: Due to coupling with two spin-1 deuterons, this signal splits into a quintet.
The coupling constant

is approximately 1.9 - 2.0 Hz.
e The

-Residual (

):
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o Appears slightly upfield of the standard methylene quartet.

o Appearance: Coupled to one geminal deuteron, appearing as a broad 1:1:1 triplet.[1]
Vicinal coupling to the fully deuterated

-group (

) is often too small to resolve clearly, contributing only to line broadening.

Visualization of Assignment Logic

The following diagram illustrates the structural relationship and the origin of the residual
signals.

Structure:

_______________

CD3-CD2-COO(-) » Geminal Isotope Shift I signal: ~1.02 ppm |
Sodium Propionate-d5 Beta Position (C3) Upfield Multiplicity: Quintet |
(NaC3D502) Incomplete Deuteration Isotopomer: -CHD2 | (Coupled to 2 D) !

3

Residual Proton Species
(Impurities) T et 9
Signal: ~2.15 ppm !
Multiplicity: 1:1:1 Triplet
(Coupledto1D) |

__________________

» Geminal Isotope Shift
Alpha Position (C2) (Upfield)

Isotopomer: -CDH-

»

Click to download full resolution via product page

Figure 1: Logic flow for identifying residual proton signals in Sodium Propionate-d5. The
signals arise from specific isotopomers (

and

) and are shifted upfield due to the deuterium isotope effect.

Applications & Quality Control Criteria
Purity Assessment

To validate the quality of Sodium Propionate-d5 reagent:
 Integrate the residual peaks (1.02 ppm and 2.15 ppm).

o Compare against the integral of a known concentration of Internal Standard (TSP).
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e Pass Criteria: The molar ratio of residual H to deuterated molecule should be < 2% (for 98%
D products).

e Warning: The presence of sharp triplets at 1.05 ppm or quartets at 2.18 ppm indicates
contamination with non-deuterated (dO) propionate, not just isotopic residuals.

Metabolomics Internal Standard

When using Na-Propionate-d5 as an internal standard (ISTD):

e Ensure the "silent" regions (1.05 ppm and 2.18 ppm) do not overlap with critical analyte
peaks.

e The residual peaks identified above (1.02, 2.15) must be excluded from the
binning/integration of endogenous metabolites to avoid false positives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Note: 1H NMR Characterization and
Assignment of Sodium Propionate-d5]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1401490/docs#application-note-1h-nmr-
characterization-and-assignment-of-sodium-propionate-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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